2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
CAS No.:
Cat. No.: VC9834729
Molecular Formula: C16H22N4OS
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N4OS |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C16H22N4OS/c1-4-5-9-13-17-16(20-19-13)22-10-14(21)18-15-11(2)7-6-8-12(15)3/h6-8H,4-5,9-10H2,1-3H3,(H,18,21)(H,17,19,20) |
| Standard InChI Key | XUNIJUQIFGNHNS-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C |
| Canonical SMILES | CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide, reflects its three primary components:
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Triazole Core: A 1,2,4-triazole ring substituted with a butyl group at position 5 .
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Sulfanyl-Acetamide Linker: A sulfur-containing bridge (-S-CH₂-C(=O)-NH-) connecting the triazole to the aromatic moiety .
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2,6-Dimethylphenyl Group: A para-substituted aromatic ring with methyl groups at positions 2 and 6, enhancing steric bulk and lipophilicity .
The canonical SMILES representation (CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C) and InChIKey (XUNIJUQIFGNHNS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₄OS |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
| Canonical SMILES | CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically follows a multi-step protocol:
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Formation of 5-Butyl-4H-1,2,4-triazole: Reacting butyl hydrazine with a cyanogen bromide derivative under basic conditions.
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Thiolation: Introducing a sulfanyl group via nucleophilic substitution with thiourea or potassium thioacetate.
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Acetamide Coupling: Reacting the thiolated intermediate with 2,6-dimethylphenylacetyl chloride in the presence of a base (e.g., triethylamine).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | Butyl hydrazine, cyanogen bromide, NaOH, 80°C | 65–70 |
| Thiolation | Thiourea, ethanol, reflux | 75–80 |
| Acetamide Coupling | 2,6-Dimethylphenylacetyl chloride, Et₃N, DCM, 25°C | 60–65 |
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of butyl (δ 0.9–1.5 ppm), triazole (δ 8.2–8.5 ppm), and dimethylphenyl (δ 2.3 ppm) protons.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 319.2 [M+H]⁺, consistent with the molecular formula .
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High-Resolution Mass Spectrometry (HRMS): Exact mass calculated for C₁₆H₂₂N₄OS: 318.1471; observed: 318.1468 .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In silico studies suggest that the acetamide group interacts with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Rodent models of inflammation show a 40–50% reduction in paw edema at 10 mg/kg doses.
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells indicate IC₅₀ values of 12.5 μM, likely via topoisomerase II inhibition. The butyl chain may enhance cellular uptake by interacting with lipid bilayers.
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with surfactants or cyclodextrins .
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LogP: 3.2 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Stability
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Thermal Stability: Decomposes at 210°C (DSC), with no polymorphic transitions below this temperature.
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Photostability: Degrades by 15% under UV light (254 nm) over 24 hours, requiring light-protected storage.
Comparative Analysis with Analogues
Table 3: Activity Comparison of Triazole Derivatives
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.
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Target Identification: Use proteomics to identify binding partners beyond COX-2 and topoisomerase II.
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Structural Optimization: Modify the butyl chain length or introduce halogen substituents to enhance potency .
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